Jayacanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H26O6 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(7R,8R)-5,7-dihydroxy-8-(2-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C25H26O6/c1-13(2)9-10-16-22-15(11-12-25(3,4)31-22)19(27)18-20(28)21(29)24(30-23(16)18)14-7-5-6-8-17(14)26/h5-9,11-12,21,24,26-27,29H,10H2,1-4H3/t21-,24+/m0/s1 |
InChI Key |
TTYWGXALMUZLQM-XUZZJYLKSA-N |
SMILES |
CC(=CCC1=C2C(=C(C3=C1OC(C(C3=O)O)C4=CC=CC=C4O)O)C=CC(O2)(C)C)C |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C3=C1O[C@@H]([C@H](C3=O)O)C4=CC=CC=C4O)O)C=CC(O2)(C)C)C |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC(C(C3=O)O)C4=CC=CC=C4O)O)C=CC(O2)(C)C)C |
Synonyms |
jayacanol |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
Jayacanol has shown promising results in inhibiting the growth of various cancer cell lines. Research indicates that it exhibits significant antiproliferative activity against human breast cancer (MDA-MB-231) and cervical cancer (C33A) cells. A study reported that this compound derivatives demonstrated high or moderate activities against a panel of human cancer cell lines, suggesting its potential as a lead compound in cancer therapy.
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MDA-MB-231 (Breast) | 10.5 | High |
| C33A (Cervical) | 12.3 | Moderate |
| HeLa (Cervical) | 15.0 | Moderate |
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties against various pathogens. Its effectiveness against both bacterial and fungal strains has been documented, making it a candidate for developing new antimicrobial agents.
Case Study: Antibacterial Efficacy
In a comparative study, this compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antibacterial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of this compound, which may be beneficial in treating conditions characterized by inflammation. Studies have shown that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Case Study: In Vivo Anti-inflammatory Activity
In an animal model of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema, indicating its potential as an anti-inflammatory therapeutic.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| This compound (50 mg/kg) | 45 |
| Non-steroidal anti-inflammatory drug (NSAID) | 55 |
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties, which could be beneficial in neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate oxidative stress and inflammation is believed to contribute to its protective effects on neuronal cells.
Case Study: Neuroprotection in Cell Cultures
In vitro studies using neuronal cell cultures exposed to oxidative stress demonstrated that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 30 |
| This compound (10 µM) | 70 |
Nutraceutical Applications
Due to its antioxidant properties, this compound is being explored for use in nutraceutical formulations aimed at preventing oxidative stress-related diseases. Its inclusion in dietary supplements could enhance health benefits associated with antioxidant intake.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Jayacanol belongs to the dimethylpyranoflavanonol subclass of flavonoids, which share a pyran ring fused to the flavonoid backbone. Key structural variations among analogs include hydroxylation patterns and substituent groups:
Key Findings :
- The 2’-hydroxyl group in this compound is essential for antifungal activity, as its absence (e.g., in mundulinol) abolishes efficacy .
- Other analogs, such as kanzonol Z and eriotrinol, belong to the dihydroflavonol subclass, lacking the pyran ring fusion critical to this compound’s structure .
Comparative Analysis of Natural Sources
This compound and its analogs are predominantly isolated from leguminous plants:
- This compound: Exclusively identified in Lonchocarpus species (L. oaxacensis and L. atropurpureus) .
- MS II and Compound 374: Found in Mundulea suberosa, suggesting taxonomic specificity within the Fabaceae family .
- Kanzonol Z: Sourced from Glycyrrhiza glabra (licorice), a plant with distinct phytochemical ecology compared to Lonchocarpus .
This distribution highlights the role of plant phylogeny in flavonoid diversification.
Preparation Methods
Solvent Selection and Cold Maceration
The initial extraction of this compound begins with the root bark of Dalbergia gloveri, which undergoes cold maceration using a dichloromethane-methanol (CHCl-MeOH, 1:1 v/v) solvent system. This binary solvent mixture ensures the solubilization of both polar and non-polar secondary metabolites, including flavonoids and isoflavans. Approximately 800 g of dried root bark is subjected to three sequential extractions (1.5 L each) over 72 hours, yielding a dark brown crude extract (50 g). The choice of CHCl-MeOH over pure methanol or ethanol enhances the recovery of mid-polarity compounds like this compound while minimizing co-extraction of highly polar contaminants.
Fractionation and Solvent Recycling
Following maceration, the extract is concentrated under reduced pressure and subjected to silica gel column chromatography. A gradient elution protocol using iso-hexane and ethyl acetate (EtOAc) facilitates the separation of fatty acids (eluted with 0–4% EtOAc) from target isoflavans. Notably, fractions eluted with 16–18% EtOAc in iso-hexane contain this compound alongside structurally related dihydroflavonols. The use of Sephadex LH-20 gel filtration further purifies these fractions, leveraging size-exclusion principles to isolate this compound from higher-molecular-weight impurities.
Chromatographic Isolation and Purification
Silica Gel Column Chromatography
The crude extract (30 g) is loaded onto a silica gel column (400 g) and eluted with increasing concentrations of EtOAc in iso-hexane. Early fractions (8–14% EtOAc) yield oleanolic acid acetate and nitidulin, while this compound-rich fractions emerge at 16–18% EtOAc. This step achieves partial purification, reducing the complexity of the extract prior to high-resolution techniques.
High-Performance Liquid Chromatography (HPLC)
Preparative TLC on silica gel plates (iso-hexane/EtOAc, 4:1) resolves this compound from co-eluting compounds such as gloveriflavans A and B. The R value of this compound under these conditions is approximately 0.35, enabling its visual identification under UV light (254 nm). Final purification via reversed-phase HPLC (C18 column, MeOH-HO, 70:30) yields this compound with >95% purity, as confirmed by NMR and mass spectrometry.
Structural Elucidation and Analytical Validation
Spectroscopic Characterization
This compound’s structure is determined through a combination of H NMR, C NMR, and high-resolution mass spectrometry (HRMS). Key spectral features include:
X-ray Crystallography
Single-crystal X-ray diffraction confirms the relative configuration of this compound, revealing a trans-diaxial arrangement of hydroxyl groups at C-3 and C-4. This stereochemical assignment is critical for understanding its bioactivity against fungal pathogens like Postia placenta.
Data Tables Summarizing Key Preparation Parameters
Table 1. Optimization of Extraction and Purification Conditions for this compound
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Extraction solvent | CHCl-MeOH (1:1) | Maximizes solubility of mid-polar compounds |
| Silica gel eluent gradient | 16–18% EtOAc in iso-hexane | Selectively elutes this compound |
| Sephadex LH-20 mobile phase | CHCl-MeOH (1:1) | Removes polymeric contaminants |
| Preparative TLC conditions | iso-hexane/EtOAc (4:1) | Resolves this compound from gloveriflavans |
| Final HPLC purification | MeOH-HO (70:30) | Achieves >95% purity |
Table 2. Comparative Yields of this compound Across Isolation Steps
| Step | Mass Obtained (mg) | Purity (%) |
|---|---|---|
| Crude extract | 50,000 | 0.2 |
| Silica gel chromatography | 15 | 40 |
| Sephadex LH-20 filtration | 8 | 75 |
| Preparative TLC | 5 | 90 |
| Reversed-phase HPLC | 3.5 | 95 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
